molecular formula C11H10F4O2 B7969307 2'-n-Propoxy-2,2,2,5'-tetrafluoroacetophenone CAS No. 1443312-22-8

2'-n-Propoxy-2,2,2,5'-tetrafluoroacetophenone

Cat. No.: B7969307
CAS No.: 1443312-22-8
M. Wt: 250.19 g/mol
InChI Key: XGCNVQKZZUPCGZ-UHFFFAOYSA-N
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Description

2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone is an organic compound with the molecular formula C11H10F4O2 and a molecular weight of 250.1924 . This compound is characterized by the presence of a propoxy group and four fluorine atoms attached to an acetophenone core. It is used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with n-propyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the propoxy group . Industrial production methods may involve large-scale batch reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone undergoes various chemical reactions, including:

Scientific Research Applications

2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

2’-n-Propoxy-2,2,2,5’-tetrafluoroacetophenone can be compared with other fluorinated acetophenones, such as:

    2,2,2-Trifluoroacetophenone: Lacks the propoxy group, making it less versatile in certain synthetic applications.

    2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone: Similar structure but with a butoxy group instead of a propoxy group, which can affect its reactivity and applications.

    2’-n-Methoxy-2,2,2,5’-tetrafluoroacetophenone: Contains a methoxy group, leading to different chemical and physical properties.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-fluoro-2-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-2-5-17-9-4-3-7(12)6-8(9)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCNVQKZZUPCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203781
Record name Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443312-22-8
Record name Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443312-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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